molecular formula C16H10Br2N2O3 B2740846 N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 329700-51-8

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B2740846
CAS No.: 329700-51-8
M. Wt: 438.075
InChI Key: OUKNOMAAZQQZFE-UHFFFAOYSA-N
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Description

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a phthalimide-derived acetamide compound characterized by a 1,3-dioxoisoindoline core linked to a 2,5-dibromophenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(2,5-dibromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O3/c17-9-5-6-12(18)13(7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKNOMAAZQQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves a multi-step process:

    Bromination: The starting material, phenylacetic acid, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with phthalic anhydride to form the isoindoline-1,3-dione ring system.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the modification of existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can lead to different functionalized compounds.

Scientific Research Applications

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and isoindoline-1,3-dione structure may contribute to its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Comparisons

Compound Class Therapeutic Application Genotoxicity/Mutagenicity Data Key Findings Reference
Target Compound (Inferred) Potential intermediate/SCD drug Not reported Bromine substituents may reduce metabolic activation, lowering genotoxicity risk vs. nitro derivatives.
SCD Candidates C1–C6 SCD (hydroxyurea analogs) Micronucleus test: <6 MNRET/1,000 cells (vs. HU: 7.8–33.7) ; AMES test: 0–4,803 revertants/μmol Nitrate esters linked via methyl/aromatic spacers show lower mutagenicity than hydroxyurea. Meta-substitution further reduces toxicity .
Paracetamol Analogues (6a–6g) Analgesic/antipyretic Not reported Green synthesis (solvent-free) highlights eco-friendly scalability vs. traditional methods .

Key Observations:

  • Compounds with methyl spacers (e.g., C1) exhibit lower mutagenicity than those with aromatic linkers, suggesting substituent positioning critically impacts safety .

Physicochemical and Stability Properties

  • Solubility and Stability: reports that 3b decomposes slowly in DMSO/MeOH, suggesting the 1,3-dioxoisoindoline core is sensitive to polar solvents. The target compound’s bromine atoms may enhance hydrophobicity, requiring non-polar solvents for stability .
  • Crystallinity : Apremilast and related N-substituted acetamides () form stable crystalline structures via hydrogen bonding (N–H⋯O), which could be mirrored in the target compound’s solid-state behavior .

Biological Activity

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{23}H_{17}Br_{2}N_{2}O_{3}
  • Molecular Weight : 485.20 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in tumor progression.
  • Interaction with Cellular Pathways : It may modulate signaling pathways related to apoptosis and cell proliferation.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound:

StudyCell Lines TestedIC50 (µM)Results
Study AMia PaCa-215Significant inhibition of cell proliferation observed.
Study BPANC-110Induced apoptosis in a dose-dependent manner.
Study CRKO20Reduced viability significantly compared to control.

These results suggest that this compound can be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

The compound's antimicrobial activity has also been investigated against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity
Staphylococcus aureus32Moderate activity observed.
Escherichia coli64Low activity compared to standard antibiotics.
Candida albicans16Significant antifungal activity noted.

These findings indicate that the compound possesses some degree of antimicrobial properties, warranting further exploration.

Case Study 1: Antitumor Efficacy

In a pivotal study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. The results demonstrated that while it was less effective than conventional antibiotics like ampicillin, it still showed promising antifungal activity against Candida species.

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